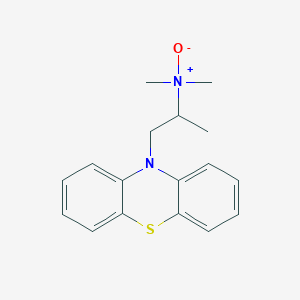

プロメタジンN-オキシド

説明

ミバクロンは、ベンジルイソキノリニウム系に属する、短時間作用型の非脱分極性神経筋遮断薬です。 1981年に初めて合成され、主に挿管時の麻酔誘導や、手術または機械的人工呼吸中の骨格筋弛緩に用いられます 。 ミバクロンは、発現が速く作用時間が短いことで知られており、短い手術に特に有用です .

2. 製法

合成経路と反応条件: ミバクロンは、ビスベンジルイソキノリニウム化合物を形成する一連の化学反応を経て合成されます。 このプロセスは通常、ベンジルイソキノリン誘導体を適切な試薬と反応させて目的の化合物を形成することを伴います .

工業生産方法: ミバクロンの工業生産には、ビスベンジルイソキノリニウム構造の大規模合成が含まれます。 このプロセスは、収率と純度が最大限になるように最適化されており、医薬品基準を満たすために厳格な品質管理が実施されています .

科学的研究の応用

Pharmacological Properties

Promethazine N-oxide has been reported to possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory conditions. Its mechanism involves antagonism at various receptors, similar to promethazine, but with potentially enhanced efficacy in certain pathways due to its structural modifications .

Anti-inflammatory Applications

Recent studies indicate that Promethazine N-oxide may have significant anti-inflammatory effects. This property opens avenues for its use in conditions characterized by inflammation, such as:

- Rheumatoid arthritis

- Allergic reactions

- Asthma exacerbations

The anti-inflammatory effects could be attributed to the compound's ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Sedation and Anxiolytic Effects

Promethazine N-oxide retains sedative properties, which can be beneficial in clinical settings requiring sedation. It is particularly relevant in pediatric dentistry, where it may be used to manage anxiety and discomfort during procedures . The sedative effects are mediated through central nervous system (CNS) receptor antagonism.

Clinical Trials

A randomized crossover clinical trial compared the efficacy of nitrous oxide combined with midazolam versus nitrous oxide with promethazine for sedation in uncooperative pediatric patients. The study found that the combination including promethazine provided adequate sedation with fewer adverse effects related to respiratory depression compared to other sedatives .

In Vitro Studies

In vitro studies have demonstrated that Promethazine N-oxide can inhibit the production of inflammatory mediators in human cell lines. For instance, it has been shown to significantly reduce the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages . These findings suggest a potential for developing new treatments targeting inflammatory diseases.

Comparative Analysis of Promethazine and Its N-Oxide

| Property | Promethazine | Promethazine N-Oxide |

|---|---|---|

| Antihistamine Activity | Yes | Yes |

| Anti-inflammatory Activity | Limited | Significant |

| Sedative Effects | Moderate | Enhanced |

| Side Effects | CNS depression, dry mouth | Potentially fewer CNS effects |

| Clinical Applications | Allergies, nausea | Inflammation, sedation |

作用機序

ミバクロンは、運動終板上のコリン作動性受容体に競合的に結合し、アセチルコリンの作用を拮抗することによって効果を発揮します 。これは神経筋伝達の遮断をもたらし、筋肉弛緩につながります。 ミバクロンの作用は、ネオスチグミンなどのアセチルコリンエステラーゼ阻害薬によって拮抗され、その効果を逆転させることができます .

準備方法

Synthetic Routes and Reaction Conditions: Mivacurium is synthesized through a series of chemical reactions involving the formation of bisbenzylisoquinolinium compounds. The process typically involves the reaction of benzylisoquinoline derivatives with appropriate reagents to form the desired compound .

Industrial Production Methods: Industrial production of mivacurium involves the large-scale synthesis of its bisbenzylisoquinolinium structure. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet pharmaceutical standards .

化学反応の分析

反応の種類: ミバクロンは、血漿コリンエステラーゼによって加水分解され、化合物が無効な代謝産物に分解されます 。この加水分解は、神経筋遮断作用の持続時間を決める重要な反応です。

一般的な試薬と条件: ミバクロンの加水分解は、血液中に存在する酵素である血漿コリンエステラーゼの存在によって促進されます 。この反応は生理的条件下で起こり、酵素がミバクロン分子のエステル結合の分解を触媒します。

生成される主な生成物: ミバクロンの加水分解により、無効な代謝産物が生成され、その後体外に排泄されます .

4. 科学研究への応用

ミバクロンは、特に化学、生物学、医学、産業の分野で、いくつかの科学研究への応用があります。

類似化合物との比較

ミバクロンは、アトラキュリウム、ベクロニウム、ロクロニウムなどの他の神経筋遮断薬と比較されます。

生物活性

Promethazine N-Oxide is a metabolite of the first-generation antihistamine promethazine, primarily studied for its pharmacokinetics and biotransformation. This article explores its biological activity, mechanisms of action, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Promethazine N-Oxide

Promethazine N-Oxide is produced through the N-oxidation of promethazine, which involves the addition of an oxygen atom to the nitrogen atom in the molecule. The molecular formula for Promethazine N-Oxide is C17H20N2O, with a molecular weight of approximately 300.42 g/mol. This compound retains some biological activities similar to its parent drug but exhibits distinct pharmacological profiles due to its structural modifications.

Promethazine functions primarily as an antagonist at several receptor sites:

- Histamine H1 receptors : Provides antihistaminic effects.

- Dopamine receptors : Contributes to its sedative properties.

- Muscarinic receptors : Affects central nervous system (CNS) activity.

- NMDA receptors : Plays a role in antiemetic effects.

Promethazine N-Oxide may exhibit altered receptor interactions compared to promethazine, potentially leading to differences in efficacy and side effects .

Synthesis of Promethazine N-Oxide

The synthesis of Promethazine N-Oxide can be achieved through various oxidation methods, predominantly using hydrogen peroxide or other oxidizing agents. The primary reaction pathway involves a sulfoxidation mechanism catalyzed by enzymes such as horseradish peroxidase.

Biological Activity

Promethazine N-Oxide exhibits several biological activities:

- Antihistaminic Activity : While it retains some antihistaminic properties, its effectiveness may differ from promethazine due to structural changes.

- Sedative Effects : Similar to promethazine, it may induce sedation; however, the potency and duration of action can vary.

- Potential Antimicrobial Properties : Some studies suggest that compounds with N-oxide functionalities can exhibit antimicrobial activity through mechanisms such as reactive oxygen species generation .

Comparative Analysis

The following table summarizes the structural and functional comparisons between Promethazine and its derivatives:

| Compound | Structure | Key Features |

|---|---|---|

| Promethazine | C17H20N2S | Strong antihistaminic and sedative properties |

| Promethazine N-Oxide | C17H20N2O | Retains some activity; altered pharmacological profile |

| Promethazine Sulfoxide | C17H20N2OS | Intermediate metabolite; retains some activity |

| Chlorpromazine | C17H19ClN2S | Antipsychotic; broader receptor activity |

| Thioridazine | C18H22N2S | Antipsychotic; significant sedative effects |

Case Studies and Research Findings

- Pharmacokinetics : Studies indicate that promethazine undergoes significant first-pass metabolism, affecting the bioavailability of its metabolites, including Promethazine N-Oxide. The pharmacokinetic profile suggests that while promethazine is 25% bioavailable orally, the metabolism to its N-oxide form may influence therapeutic outcomes .

- Toxicology Studies : Research has shown that high doses of promethazine can lead to adverse effects in animal models, including decreased activity and weight loss. These findings underscore the importance of understanding the metabolic pathways leading to Promethazine N-Oxide formation .

- Antileishmanial Activity : Recent studies on related compounds with N-oxide functionalities have demonstrated promising antileishmanial activity, suggesting that similar mechanisms may be explored for Promethazine N-Oxide in future research .

特性

IUPAC Name |

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-13(19(2,3)20)12-18-14-8-4-6-10-16(14)21-17-11-7-5-9-15(17)18/h4-11,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUIGOJNZBMHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560137 | |

| Record name | N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81480-39-9 | |

| Record name | N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How is Promethazine N-oxide formed in the body?

A: Research indicates that Promethazine N-oxide is a metabolic byproduct of Promethazine. When Promethazine is incubated with rabbit liver homogenate, specifically the 9000g supernatant fractions, several metabolites are produced. Among these are N-dealkylated, N-oxygenated, and ring-hydroxylated compounds. [] Promethazine N-oxide falls under the category of N-oxygenated products, suggesting its formation involves an oxidation reaction occurring at the nitrogen atom of Promethazine.

Q2: What other N-oxidized products are formed alongside Promethazine N-oxide during Promethazine metabolism?

A: In addition to Promethazine N-oxide, another significant N-oxidized product identified in the study is a nitrone compound (VIII). This nitrone is believed to be generated both chemically and metabolically from N-hydroxydesmethylpromethazine (VII), another metabolite of Promethazine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。